![molecular formula C14H13NO2 B1452977 2-(3-Methylbenzoyl)-6-methoxypyridine CAS No. 1187171-23-8](/img/structure/B1452977.png)
2-(3-Methylbenzoyl)-6-methoxypyridine
Overview
Description
Benzoyl compounds, such as the one you’re asking about, are often used in scientific research due to their potential applications in various areas. They are typically synthesized through specific methods involving various reagents .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of benzoic acid derivatives with other reagents . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic methods, such as IR, 1H NMR, and 13C NMR . The exact structure would depend on the specific compound and its substituents .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For example, the density, boiling point, and refractive index can be measured .Scientific Research Applications
Structural and Chemical Analysis
2-(3-Methylbenzoyl)-6-methoxypyridine, although not explicitly studied, can be inferred to have potential applications in various scientific research areas based on investigations of structurally similar compounds. For instance, studies on similar pyridine derivatives have focused on their binding and structural characteristics, which are crucial for developing therapeutic agents and understanding molecular interactions.
One example is the in-depth analysis of the molecular and crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine, showcasing the significance of pyridine derivatives in forming complex structures with potential applications in material science and pharmaceuticals (Thanigaimani et al., 2015). Such studies underscore the versatility of pyridine compounds in creating intricate molecular architectures, highlighting their potential in scientific research, including the study of 2-(3-Methylbenzoyl)-6-methoxypyridine.
Pharmacological Applications
Research on compounds structurally related to 2-(3-Methylbenzoyl)-6-methoxypyridine emphasizes their pharmacological relevance. For instance, certain pyridine derivatives have been investigated for their anti-cancer properties, with studies detailing the metabolism and potential therapeutic applications of these compounds (Lee et al., 2004). This suggests that 2-(3-Methylbenzoyl)-6-methoxypyridine could also possess pharmacological applications worthy of exploration.
Material Science and Catalysis
Pyridine derivatives play a significant role in material science and catalysis, offering insights into the development of new materials and catalytic processes. The synthesis and characterization of coordination polymers using pyridine-based ligands, for example, reveal the potential of these compounds in constructing novel materials with diverse applications (Pedireddi & Varughese, 2004). The involvement of pyridine derivatives in forming coordination complexes suggests that 2-(3-Methylbenzoyl)-6-methoxypyridine could also contribute to advancements in material science.
Safety and Hazards
Mechanism of Action
Target of Action
Many chemical compounds exert their effects by interacting with protein targets in the body. These targets can be enzymes, receptors, or other proteins that play crucial roles in biological processes .
Mode of Action
The compound might bind to its target protein and alter its function. This could involve inhibiting the protein’s activity, enhancing it, or modifying it in some other way .
Biochemical Pathways
The interaction between the compound and its target protein can affect various biochemical pathways. For example, it might disrupt a metabolic pathway, alter signal transduction, or influence gene expression .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). These processes can greatly influence the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect .
Result of Action
The ultimate effects of the compound will depend on the roles of the target proteins and pathways it affects. This could range from killing cells (as in the case of an antibiotic) to reducing inflammation (as in the case of an anti-inflammatory drug) .
Action Environment
Various environmental factors can influence the action of the compound. For example, the presence of other compounds, the pH level, temperature, and the specific type of cells or tissues can all affect the compound’s stability, efficacy, and mode of action .
properties
IUPAC Name |
(6-methoxypyridin-2-yl)-(3-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-3-6-11(9-10)14(16)12-7-4-8-13(15-12)17-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNRRUXIWLRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbenzoyl)-6-methoxypyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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